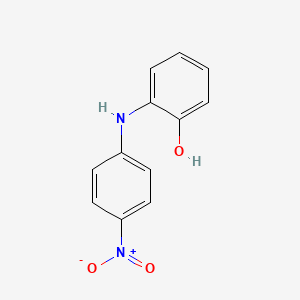

2-(4-Nitrophenylamino)phenol

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-nitroanilino)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-12-4-2-1-3-11(12)13-9-5-7-10(8-6-9)14(16)17/h1-8,13,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSRFMRBEMCQHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry and Metal Complexation of 2 4 Nitrophenylamino Phenol

Ligand Design Principles and Coordination Modes

The design of 2-(4-Nitrophenylamino)phenol incorporates key functional groups that dictate its interaction with metal centers. As a derivative of 2-aminophenol (B121084), it is expected to function primarily as a bidentate ligand, utilizing the phenolic oxygen and the secondary amine nitrogen as donor atoms to form a stable five-membered chelate ring upon coordination to a metal ion.

The chelation of this compound involves the deprotonation of the phenolic hydroxyl group, allowing the resulting phenolate (B1203915) oxygen to form a strong coordinate bond with a metal ion. Simultaneously, the lone pair of electrons on the secondary amine nitrogen atom coordinates to the same metal center. This dual coordination results in the formation of a thermodynamically favorable five-membered ring structure.

The stability of the resulting metal complexes is quantified by their stability constants (or formation constants), which are equilibrium constants for the formation of the complex in solution. While specific stability constants for this compound complexes are not widely documented, the stability of complexes with analogous aminophenol-derived Schiff base ligands has been studied. These studies often follow the Irving-Williams series for divalent first-row transition metals. core.ac.uk This series predicts a general trend in the stability of high-spin octahedral complexes.

Expected Stability Order for M(II) Complexes: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)

This trend is attributed to the decrease in ionic radii across the period and the ligand field stabilization energy, which is maximal for the d⁹ Cu(II) ion due to strong Jahn-Teller distortion. core.ac.uk The stability constants for complexes of a Schiff base derived from salicylaldehyde (B1680747) and m-aminophenol, for instance, follow this established order. core.ac.uk

The primary donor atoms in this compound are the "hard" phenolate oxygen and the "borderline" secondary amine nitrogen. This combination allows for effective coordination with a wide range of transition metal ions.

Phenolate Oxygen: Upon deprotonation, the oxygen atom becomes a potent, negatively charged donor, forming a strong M-O bond.

Amine Nitrogen: The secondary amine nitrogen acts as a neutral donor, coordinating via its lone pair of electrons. The presence of the bulky 4-nitrophenyl group attached to this nitrogen can introduce steric effects that may influence the geometry and stability of the resulting metal complex.

The ligand's backbone possesses a degree of flexibility around the C-N single bond, allowing it to adjust its conformation to accommodate the preferred coordination geometry of different metal ions. This flexibility, combined with the robust five-membered chelate ring, makes it a versatile ligand in coordination chemistry. derpharmachemica.com

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol. The reaction is often facilitated by the presence of a base to promote the deprotonation of the phenolic hydroxyl group.

Complexes of 2-aminophenol derivatives have been successfully synthesized with a variety of transition metals.

Co(II), Ni(II), Cu(II), and Zn(II): The preparation of complexes with these first-row transition metals is well-established for related aminophenol and Schiff base ligands. researchgate.netresearchgate.netias.ac.in The synthesis generally involves mixing the ligand and the corresponding metal chloride or acetate (B1210297) salt in a 2:1 molar ratio in an alcoholic solution, sometimes under reflux, to yield complexes of the type [M(L)₂]. researchgate.net

La(III): Lanthanum(III) and other lanthanide ions are hard Lewis acids and exhibit a strong affinity for hard oxygen donor ligands like phenolates. While direct complexes of La(III) with this compound are not extensively reported, lanthanum readily forms complexes with various diimine and carboxylate ligands. nih.govmdpi.com It is anticipated that this compound would coordinate to La(III), likely requiring multiple ligand molecules to satisfy the lanthanide ion's preference for high coordination numbers (typically 8 or 9).

Spectroscopic techniques are crucial for characterizing the formation and structure of metal complexes. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide valuable insights into the ligand's coordination mode.

Infrared (IR) Spectroscopy: Upon complexation, the IR spectrum of this compound is expected to show distinct changes. In studies of related 2-aminophenol complexes, the broad band corresponding to the phenolic ν(O-H) stretch, typically found around 3400-3500 cm⁻¹, disappears, confirming deprotonation and coordination of the oxygen atom. researchgate.netorientjchem.org The ν(N-H) stretching frequency may also shift upon coordination. Furthermore, new non-ligand bands appear in the low-frequency region, which are assigned to the metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations, providing direct evidence of coordination. orientjchem.org

| Vibrational Mode | Free Ligand (Expected) | Metal Complex (Expected) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3450 | Absent | Disappearance indicates deprotonation and coordination. |

| ν(N-H) | ~3350 | Shifted | Shift indicates coordination of the amine nitrogen. |

| ν(C-O) | ~1250 | Shifted to higher frequency | Shift confirms phenolate coordination. |

| ν(M-N) | - | ~450-550 | Appearance confirms M-N bond formation. |

| ν(M-O) | - | ~350-450 | Appearance confirms M-O bond formation. |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand is characterized by absorption bands corresponding to π→π* and n→π* transitions within the aromatic rings and non-bonding electrons. Upon complexation, these bands typically undergo a bathochromic (red) or hypsochromic (blue) shift. More significantly, new bands may appear, often in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) transitions. researchgate.net For complexes of metals with d-electrons, such as Co(II), Ni(II), and Cu(II), additional weak bands corresponding to d-d transitions can be observed, which are useful for determining the coordination geometry of the metal center. dergipark.org.tr

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of metal complexes, including coordination geometry, bond lengths, and bond angles. While a crystal structure for a complex of this compound is not available, data from the closely related cis-[MoO₂(Hamp)₂] (where Hamp is 2-aminophenolate) complex offers a valuable model for the expected structural features.

In this molybdenum complex, the 2-aminophenolate ligand coordinates in a bidentate fashion through the deprotonated phenolic oxygen and the amino nitrogen. The complex exhibits a distorted octahedral geometry around the molybdenum center. The C-O bond length is consistent with that of a coordinated phenolate, and the C-N distance reflects a single bond. The ligand itself is nearly planar, demonstrating the rigidity of the chelate ring. For complexes with other metals like Cu(II) or Ni(II), square planar geometries are common, while Co(II) and Zn(II) often favor tetrahedral or octahedral arrangements depending on the stoichiometry and presence of other co-ligands. ias.ac.innih.gov

| Parameter | Value | Description |

|---|---|---|

| Mo-O(phenolic) | 1.973(4) Å | Bond distance between metal and phenolate oxygen. |

| Mo-N | 2.253(5) Å | Bond distance between metal and amine nitrogen. |

| C-O(phenolic) | 1.371(6) Å | Intra-ligand bond distance of coordinated phenolate. |

| C-N | 1.470(6) Å | Intra-ligand carbon-nitrogen bond distance. |

| O-Mo-N | 76.4(2)° | Bite angle of the bidentate ligand. |

Theoretical Insights into Metal-Ligand Interactions

The coordination of this compound with metal ions creates complexes with distinct electronic and geometric properties. Understanding the nature of the metal-ligand bond is crucial for elucidating the stability, reactivity, and potential applications of these compounds. Theoretical and computational methods, particularly Density Functional Theory (DFT) and Molecular Orbital (MO) theory, provide profound insights into these interactions at a molecular level.

Application of Density Functional Theory (DFT) in Complex Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structures and electronic properties of metal complexes. By calculating the electron density, DFT can accurately predict geometric parameters, vibrational frequencies, and other key molecular properties. For complexes involving ligands structurally similar to this compound, such as Schiff base derivatives of substituted phenols and anilines, DFT has been successfully employed to elucidate their three-dimensional structures and the nature of the metal-ligand bonding. mdpi.com

DFT calculations, often utilizing basis sets like 6-311G+(d,p) or LANL2DZ, allow for the optimization of the molecular geometry of the ligand and its metal complexes. mdpi.comnih.gov These calculations can confirm the coordination mode of the ligand, which for this compound, is expected to be bidentate, coordinating through the phenolic oxygen and the secondary amine nitrogen. Theoretical vibrational analysis can be correlated with experimental infrared (IR) spectra to validate the proposed structures.

Furthermore, DFT enables the calculation of various quantum chemical parameters that describe the reactivity and stability of the complexes. These parameters are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Key Quantum Chemical Parameters Calculated by DFT

| Parameter | Symbol | Formula | Significance |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electronegativity | χ | -μ | The power of an atom or group to attract electrons. |

| Electrophilicity Index | ω | μ2 / (2η) | Measures the propensity of a species to accept electrons. |

This table is generated based on established principles of conceptual DFT.

Studies on related phenolic compounds have shown that the presence of electron-withdrawing groups, such as the nitro group in this compound, can significantly influence the electronic properties and reactivity of the molecule. rjpn.org For instance, a higher electrophilicity index for 2-nitrophenol (B165410) compared to phenol (B47542) and 2-aminophenol suggests it is a better electrophile. rjpn.org This principle can be extended to its metal complexes, where the electron-withdrawing nature of the nitro group would affect the electron density on the coordinating atoms and, consequently, the strength of the metal-ligand bond.

Elucidation of Molecular Orbital Theory and Electronic Structure within Complexes

Molecular Orbital (MO) theory provides a complementary perspective to DFT by describing the formation of molecular orbitals from the linear combination of atomic orbitals (LCAO) of the metal and the ligand. dalalinstitute.com In transition metal complexes, the interaction between the metal's d-orbitals and the ligand's orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. libretexts.org The relative energies of these orbitals dictate the electronic transitions and, therefore, the spectroscopic properties of the complex.

The key interactions in an octahedral complex, for example, involve the overlap of metal d-orbitals with the sigma (σ) and pi (π) orbitals of the ligands. The d-orbitals split into two energy levels: the lower-energy t2g set (dxy, dxz, dyz) and the higher-energy eg set (dz², dx²-y²). libretexts.org The energy difference between these sets is known as the ligand field splitting energy (Δo).

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in the chemical reactivity and electronic properties of the complexes. The HOMO is typically the highest energy orbital occupied by electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the energy required for a molecule to transition from the ground state to an excited state. taylorandfrancis.com

Table 2: Frontier Molecular Orbital Characteristics in Metal Complexes

| Molecular Orbital | Description | Role in Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. Often has significant ligand character. | Represents the ability to donate electrons. Involved in reactions with electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. Often has significant metal character. | Represents the ability to accept electrons. Involved in reactions with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A large gap implies high kinetic stability and low chemical reactivity. A small gap suggests the molecule is more reactive. |

This table is generated based on fundamental principles of molecular orbital theory.

In complexes of this compound, the HOMO is expected to have significant contribution from the p-orbitals of the phenolic oxygen and the amine nitrogen, as well as the phenyl rings. The LUMO is likely to be centered on the metal ion and the π-system of the nitrophenyl group. The electron-withdrawing nitro group would lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to complexes with unsubstituted or electron-donating groups. This smaller energy gap would influence the electronic absorption spectra of the complexes, likely causing a red-shift (bathochromic shift) in the absorption bands. Theoretical studies on similar Schiff base complexes have confirmed that the nature of the substituent on the phenyl ring significantly impacts the energies of the frontier orbitals. ijcce.ac.ir

The analysis of the molecular orbital composition provides a detailed picture of the covalent character of the metal-ligand bond. A significant mixing of metal and ligand orbitals indicates a strong covalent interaction. The distribution of the HOMO and LUMO across the complex can also predict the most likely sites for electrophilic and nucleophilic attack.

In-Depth Analysis of this compound Remains Elusive Due to Scarcity of Publicly Available Scientific Data

A comprehensive scientific article detailing the advanced spectroscopic and structural characterization of the chemical compound this compound cannot be generated at this time. Extensive searches for specific experimental data on this molecule have yielded insufficient information within the public domain.

While general principles of these analytical techniques are well-established for phenolic and nitro-containing compounds, the strict focus on "this compound" necessitates specific experimental results for an accurate and informative article. The available search results frequently pertain to related but structurally distinct compounds, such as 2-amino-4-nitrophenol, various nitrophenol isomers, or diphenylamine (B1679370) derivatives, which cannot be used to describe the target compound accurately.

Therefore, until specific research on the synthesis and detailed characterization of this compound is published and made publicly available, the creation of a scientifically rigorous article as outlined is not feasible.

Advanced Spectroscopic and Structural Characterization Techniques

Microscopic and Thermal Analysis

Microscopic and thermal analysis techniques are pivotal in understanding the physical and thermal properties of "2-(4-Nitrophenylamino)phenol," offering insights into its surface features and behavior under thermal stress.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential thermal analysis methods used to determine the thermal stability and phase transitions of a material.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing data on its thermal stability and decomposition profile. Specific TGA data for "this compound" is not extensively documented in publicly available research. However, for the related compound "2-(4-nitrophenyl)iminomethyl phenol (B47542)," TGA studies have indicated a multi-step decomposition process. The thermal degradation of this Schiff base was observed to begin at temperatures around 200°C, with significant mass loss occurring in distinct stages corresponding to the breakdown of different parts of the molecule researchgate.net. A similar TGA analysis of "this compound" would be expected to reveal its decomposition pattern, including the onset temperature of degradation and the temperatures of maximum mass loss, which are indicative of its thermal stability.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material, such as melting and crystallization. For "this compound," a DSC thermogram would identify its melting point, which is a key physical property. While specific DSC data for this compound is scarce, studies on related aminophenol derivatives show distinct endothermic peaks corresponding to their melting points. For instance, o-aminophenol exhibits a sharp endothermic peak around 176°C. ijcce.ac.irnih.gov A DSC analysis of "this compound" would provide a similarly characteristic thermogram, elucidating its melting behavior and purity.

| Thermal Analysis Technique | Parameter Measured | Expected Information for this compound |

| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature | Onset of decomposition, thermal stability, decomposition stages |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Melting point, heat of fusion, phase transitions |

Electrochemical Characterization Methodologies (e.g., Voltammetry)

Electrochemical methods, particularly voltammetry, are instrumental in investigating the redox properties of "this compound." The presence of both an electrochemically active nitro group and an aminophenol moiety suggests that this compound will exhibit interesting electrochemical behavior.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be employed to study the oxidation and reduction processes of "this compound." The electrochemical response is typically characterized by the peak potentials (Ep) and peak currents (Ip) of the observed redox waves.

The electrochemical behavior of this molecule is expected to be a composite of the redox processes of its constituent functional groups. The 4-nitrophenyl group is known to undergo a well-defined, irreversible reduction. This process typically involves the transfer of four electrons and four protons in a single step to form the corresponding hydroxylamine (B1172632) derivative. nih.govelectrochemsci.orgscispace.com Concurrently, the aminophenol portion of the molecule can be oxidized. The oxidation of aminophenols generally proceeds via a mechanism that involves the transfer of electrons and protons to form a quinone-imine species. researchgate.net

Studies on related nitrophenol and aminophenol compounds using various modified electrodes have demonstrated the feasibility of using voltammetry for their detection and characterization. nih.govelectrochemsci.orgscispace.comnih.govresearchgate.net For "this compound," a voltammetric analysis would likely show a cathodic peak corresponding to the reduction of the nitro group and an anodic peak corresponding to the oxidation of the aminophenol group. The exact peak potentials and currents would be dependent on experimental conditions such as the pH of the supporting electrolyte, the scan rate, and the nature of the working electrode.

| Voltammetric Technique | Expected Redox Process | Key Parameters |

| Cyclic Voltammetry (CV) | Reduction of nitro group | Cathodic Peak Potential (Epc), Cathodic Peak Current (Ipc) |

| Oxidation of aminophenol group | Anodic Peak Potential (Epa), Anodic Peak Current (Ipa) | |

| Differential Pulse Voltammetry (DPV) | Enhanced sensitivity for redox processes | Peak Potential (Ep), Peak Current (Ip) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in quantum mechanics, with various methods developed to approximate solutions to the Schrödinger equation for complex molecules.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. A popular functional for such studies is the B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The choice of a basis set is also critical. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules like 2-(4-Nitrophenylamino)phenol, which contain heteroatoms and aromatic rings, a flexible and robust basis set is required. The 6-311++G(d,p) basis set is often employed in such cases. This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) to better describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron distribution around the atoms. Such a combination of DFT functional and basis set has been shown to provide reliable results for the geometries and electronic properties of similar organic molecules.

While DFT offers high accuracy, for larger molecular systems or for initial, less computationally intensive explorations, semiempirical methods can be utilized. These methods, such as AM1 (Austin Model 1) or PM3 (Parametric Method 3), are based on quantum mechanics but incorporate experimental data (parameters) to simplify the calculations. They are significantly faster than DFT, making them suitable for initial geometry optimizations and for studying large series of related compounds. However, their accuracy is generally lower than that of DFT.

Electronic Structure and Reactivity Descriptors

From the quantum chemical calculations, a variety of electronic and reactivity descriptors can be derived, offering a deeper understanding of the molecule's behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which the molecule is most likely to accept electrons.

Table 1: Illustrative Frontier Molecular Orbital Energies of this compound (Disclaimer: The following data are illustrative and based on typical values for similar compounds, as specific published data for this compound is not available.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap (ΔE) | 3.40 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. Blue regions, conversely, represent areas of positive electrostatic potential, which are electron-poor and are targets for nucleophilic attack. These are usually located around hydrogen atoms, particularly those attached to electronegative atoms. For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the nitro and hydroxyl groups, and the nitrogen atom of the amino group, while positive potential would be concentrated on the hydrogen atoms of the amino and hydroxyl groups.

Mulliken population analysis is a method for assigning a partial charge to each atom in a molecule. These charges are calculated based on the distribution of the electrons in the molecular orbitals among the constituent atoms. While Mulliken charges are known to be basis set dependent and provide a somewhat simplified picture, they can still offer valuable qualitative insights into the charge distribution and the electrostatic nature of the molecule.

Table 2: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound (Disclaimer: The following data are illustrative and based on typical values for similar compounds, as specific published data for this compound is not available.)

| Atom | Mulliken Charge (a.u.) |

| O (hydroxyl) | -0.65 |

| N (amino) | -0.50 |

| N (nitro) | +0.80 |

| O1 (nitro) | -0.45 |

| O2 (nitro) | -0.45 |

| C (attached to OH) | +0.25 |

| C (attached to NH) | +0.15 |

| C (attached to NO2) | +0.10 |

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms through computational methods offers a molecular-level understanding of chemical transformations. For a molecule like this compound, with its electron-donating aminophenol moiety and electron-withdrawing nitro group, theoretical studies are crucial for understanding its redox behavior and charge transfer characteristics.

Theoretical Studies on Redox Process Mechanisms

While specific theoretical studies on the redox mechanisms of this compound are not prominent, research on similar nitroaromatic and phenolic compounds provides a framework for understanding its potential behavior. Density Functional Theory (DFT) is a common method used to investigate the redox properties of such molecules. For instance, DFT calculations have been successfully employed to study the antioxidant activity of related phenolic compounds, which involves redox processes. These studies often calculate parameters like ionization potential (I) and electron affinity (A), which are related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.

The redox mechanism of this compound would likely involve the aminophenol group as the primary site of oxidation and the nitro group as the site of reduction. Theoretical calculations could model the step-by-step process of electron and proton transfer, identifying stable radical intermediates and transition states. The calculated redox potential would be a key parameter in these studies, providing a quantitative measure of the molecule's tendency to be oxidized or reduced.

Table 1: Illustrative Theoretical Parameters for Redox Process Analysis (Hypothetical for this compound based on related compounds)

| Parameter | Theoretical Method | Basis Set | Predicted Value | Significance |

| HOMO Energy | DFT/B3LYP | 6-311+G(d,p) | -6.2 eV | Relates to ionization potential and ease of oxidation |

| LUMO Energy | DFT/B3LYP | 6-311+G(d,p) | -2.5 eV | Relates to electron affinity and ease of reduction |

| HOMO-LUMO Gap | DFT/B3LYP | 6-311+G(d,p) | 3.7 eV | Indicates chemical reactivity and electronic stability |

| Ionization Potential (I) | Koopmans' Theorem | - | 6.2 eV | Energy required to remove an electron |

| Electron Affinity (A) | Koopmans' Theorem | - | 2.5 eV | Energy released upon gaining an electron |

Note: The values in this table are hypothetical and serve to illustrate the types of data generated in such studies. They are based on typical values for similar aromatic compounds.

Computational Modeling of Intramolecular Charge Transfer (ICT) Mechanisms

The "push-pull" nature of this compound, with the electron-donating aminophenol and electron-withdrawing nitro group, makes it a prime candidate for exhibiting Intramolecular Charge Transfer (ICT). Upon photoexcitation, an electron is expected to be promoted from a molecular orbital localized on the aminophenol part (donor) to an orbital on the nitrophenyl part (acceptor).

Computational modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), is instrumental in studying ICT processes. These calculations can predict the electronic absorption spectra, showing the transition from the ground state to the excited ICT state. Studies on similar nitroaromatic push-pull chromophores have revealed that the ICT process can be ultrafast, occurring on the femtosecond timescale. Furthermore, the geometry of the molecule can change significantly in the excited state, often involving twisting around the bond connecting the donor and acceptor moieties, leading to a Twisted Intramolecular Charge Transfer (TICT) state. For this compound, this would likely involve rotation around the C-N bond linking the two phenyl rings.

Polymorphism and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its properties. Computational methods can predict the different spatial arrangements (conformations) and crystalline forms (polymorphs) a molecule can adopt.

Theoretical Prediction and Characterization of Polymorphic Forms

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect in materials science and pharmaceuticals. While there are no specific published predictions of polymorphs for this compound, computational methods can be used to explore the potential crystal packing arrangements.

Theoretical prediction of polymorphs typically involves generating a multitude of possible crystal structures and then ranking them based on their calculated lattice energies. Methods like DFT with periodic boundary conditions are employed for this purpose. The stability of different polymorphs is influenced by intermolecular interactions, such as hydrogen bonds (e.g., between the hydroxyl and nitro groups of adjacent molecules) and van der Waals forces. The presence of both a hydrogen bond donor (-OH) and acceptor (-NO2) in this compound suggests that hydrogen bonding would play a significant role in its crystal packing.

Computational Studies of Conformational Stability

The relative orientation of the two phenyl rings and the substituents in this compound can vary, leading to different conformers. Computational studies can determine the relative stabilities of these conformers by calculating their potential energy surfaces.

Table 2: Illustrative Conformational Analysis Data (Hypothetical for this compound)

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Intramolecular H-bond | Computational Method |

| A | 35° | 0.00 (Global Minimum) | Possible O-H···O(nitro) | DFT/B3LYP |

| B | 90° | +5.2 | No | DFT/B3LYP |

| C | 180° | +2.8 | No | DFT/B3LYP |

Note: This table presents hypothetical data to illustrate the output of a conformational analysis study. The actual values would depend on the specific interactions within the molecule.

Research Applications in Materials Science and Analytical Chemistry

Development of Chemosensors

The structural framework of 2-(4-Nitrophenylamino)phenol, and more frequently its Schiff base derivatives, is highly suited for the design of chemosensors for ion detection. The presence of nitrogen and oxygen atoms with lone pairs of electrons makes them excellent coordination sites for metal ions, while the D-π-A system provides the basis for observable optical responses upon ion binding.

The design of chemosensors based on the this compound scaffold leverages the principles of coordination chemistry and molecular recognition. The core idea is to create a molecule that exhibits a selective and measurable response upon binding to a specific target ion.

The design strategy often involves the condensation of 2-aminophenol (B121084) (a precursor) with various aldehydes to form Schiff base ligands. These ligands offer a multi-dentate binding pocket composed of the phenolic oxygen and the imine nitrogen, which can selectively coordinate with metal ions based on their size, charge density, and preferred coordination geometry.

For instance, a Schiff base sensor, 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol (NNM), which incorporates the key 4-nitrophenylamino moiety, was specifically designed for the detection of Cu²⁺ and Ni²⁺ ions. nih.gov The design ensures that coordination with these specific ions induces a significant perturbation in the electronic structure of the molecule, leading to a clear optical signal. nih.gov The binding stoichiometry for both Cu²⁺ and Ni²⁺ was determined to be 1:1, indicating a well-defined complex formation. nih.gov The selectivity for certain ions over others is achieved through the hard and soft acid-base (HSAB) principle, the ionic radius of the metal, and the spatial arrangement of the ligand's binding sites.

The general principles for designing such sensors include:

Incorporation of a Recognition Site: The aminophenol-derived structure provides a built-in N,O-donor set for cation binding.

Integration of a Signaling Unit: The entire molecule, with its conjugated π-system and D-A character, acts as the chromophore or fluorophore.

Tuning for Selectivity: Modifying the structure, for example, by creating Schiff base derivatives with different aromatic aldehydes, can alter the size and electronic nature of the binding pocket, thereby tuning the sensor's selectivity for different ions. rsc.org

The detection of ions by these chemosensors is primarily transduced through two main mechanisms: colorimetric and fluorescence changes.

Colorimetric Sensing: This mechanism relies on a change in the absorption spectrum of the sensor molecule upon complexation with an ion, resulting in a visible color change. mdpi.com For the sensor NNM, the addition of Cu²⁺ and Ni²⁺ ions caused a distinct color change in the solution, which could be observed with the naked eye. nih.gov This change is due to the coordination of the metal ion with the ligand, which alters the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This coordination often leads to the formation of a new, lower-energy absorption band, typically attributed to a Ligand-to-Metal Charge-Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) transition. rsc.orgmdpi.com In the case of NNM, binding with Cu²⁺ and Ni²⁺ resulted in a red shift in the absorption spectra, indicative of such a charge-transfer mechanism. nih.gov

Fluorescence Sensing: This mechanism involves a change in the fluorescence properties of the sensor. This can be a "turn-off" (quenching) or "turn-on" (enhancement) response. For many sensors derived from this family, fluorescence quenching is a common mechanism for detecting paramagnetic metal ions like Cu²⁺ and Ni²⁺. nih.gov The quenching occurs because the metal ion promotes non-radiative decay pathways, such as energy transfer or electron transfer, for the excited state of the fluorophore. The sensor NNM, for example, exhibited significant quenching of its native fluorescence in the presence of Cu²⁺ and Ni²⁺. nih.gov The sensitivity of this method is often very high, with detection limits reaching the nanomolar range. nih.gov

The table below summarizes the sensing performance of a representative chemosensor incorporating the 4-nitrophenylamino structural motif.

| Sensor | Target Ion | Sensing Mechanism | Detection Limit (LOD) |

| NNM | Cu²⁺ | Colorimetric & Fluorescence Quenching | 74.3 nM |

| NNM | Ni²⁺ | Colorimetric & Fluorescence Quenching | 98.6 nM |

Data sourced from spectral investigation findings. nih.gov

Catalysis Research

The nitrogen and oxygen atoms in this compound make it an effective ligand for coordinating with transition metal ions. The resulting metal complexes are subjects of investigation for their potential catalytic activities in various organic transformations.

Metal complexes featuring ligands derived from the aminophenol scaffold have demonstrated catalytic activity in important chemical reactions. A prominent example is the reduction of nitrophenols, which are common environmental pollutants, to aminophenols, which are valuable industrial intermediates.

A study utilized a copper(II) complex with a Schiff base ligand derived from 2-aminophenol and salicylaldehyde (B1680747), namely N′-salicylidene-2-aminophenol, as a catalyst for the reduction of 4-nitrophenol (B140041) to 4-aminophenol in the presence of sodium borohydride (NaBH₄) as a reducing agent. mdpi.com The progress of this model reaction can be easily monitored by UV-Visible spectrophotometry. The catalytic system proved to be highly efficient, achieving high conversion rates. mdpi.com The activity of such complexes is influenced by the nature of the metal center and the electronic properties of the ligand.

The table below details the catalytic performance of this related copper(II) complex in the reduction of 4-nitrophenol.

| Catalyst | Substrate | Reducing Agent | Conversion (%) | Reaction Time (min) |

| Cu(II)-[N′-salicylidene-2-aminophenol] Complex | 4-Nitrophenol | NaBH₄ | 90.8 | 60 |

Data from a study on the catalytic reduction of 4-nitrophenol. mdpi.com

The this compound molecule can act as a bidentate ligand, coordinating to a metal center through the phenolic oxygen and the secondary amine nitrogen. Its Schiff base derivatives are particularly versatile, often acting as tridentate N,O-donor ligands. nih.gov These ligands form stable complexes with a wide range of transition metals, including copper, nickel, cobalt, and cadmium. researchgate.net

The formation of these stable coordination compounds is crucial for their application in catalysis. xisdxjxsu.asia The ligand framework serves several roles:

Stabilization: It stabilizes the metal ion in a specific oxidation state and coordination geometry.

Solubility: It imparts solubility to the metal center in the reaction medium, which is essential for homogeneous catalysis.

Electronic and Steric Tuning: The substituents on the ligand (like the nitro group) can electronically influence the metal center, thereby modulating its reactivity and catalytic activity. The steric bulk of the ligand can also influence the selectivity of the catalytic reaction.

Copper(II) complexes with Schiff bases derived from 2-aminophenol have been shown to be effective homogeneous catalysts. mdpi.com The recyclability and reproducibility of these catalysts have also been tested, confirming their potential for repeated use without a significant loss of catalytic performance. mdpi.com This stability makes them attractive for developing sustainable catalytic processes.

Nonlinear Optical (NLO) Materials

Molecules with large second-order nonlinear optical (NLO) properties are essential for applications in optoelectronics and photonics, including frequency conversion and optical switching. nih.gov The key requirement for a molecule to exhibit these properties is a non-centrosymmetric structure featuring a strong electron donor and a strong electron acceptor linked by a π-conjugated system (a D-π-A architecture).

The this compound molecule is an archetypal D-π-A compound.

Donor (D): The aminophenol moiety acts as the electron donor.

Acceptor (A): The nitro group (-NO₂) is a powerful electron acceptor.

π-Bridge: The two phenyl rings and the amine bridge form the conjugated system that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation.

This inherent electronic asymmetry gives rise to a large molecular first hyperpolarizability (β), which is a measure of the second-order NLO response. Theoretical studies on closely related Schiff base derivatives, such as 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol (MMP), have been conducted to quantify their NLO properties. researchgate.net Computational analyses using density functional theory (DFT) have shown that such molecules possess significantly higher first hyperpolarizability (β_tot_) values compared to urea, a standard reference material for NLO studies. researchgate.net This indicates their strong potential for NLO applications.

The table below presents the calculated NLO properties for a Schiff base closely related to the title compound.

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β_tot) [a.u.] |

| MMP | 4.12 | 213 | 1144 |

Theoretical data calculated in a vacuum for 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol (MMP). researchgate.net

The large β values are a direct consequence of the efficient ICT character of these molecules. The low energy gap between the HOMO and LUMO in these systems further supports their potential as organic semiconductors and NLO materials. researchgate.net Research in this area focuses on synthesizing and characterizing new derivatives to optimize the trade-off between NLO response, thermal stability, and optical transparency for practical device applications. nih.govrsc.org

Structure-Property Relationships for Enhanced NLO Activity

Nonlinear optical (NLO) materials are crucial for a range of technologies that involve the manipulation of light, such as in telecommunications and optical data storage. The efficiency of organic NLO materials is strongly tied to their molecular structure. Key features that enhance NLO activity include the presence of strong electron-donating and electron-accepting groups linked by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an external electric field, which is the fundamental origin of the NLO response.

In the case of this compound, the hydroxyl (-OH) and amino (-NH-) groups act as electron donors, while the nitro (-NO2) group serves as a potent electron acceptor. The phenyl rings constitute the π-conjugated bridge. Theoretical models suggest that the specific positioning of these groups on the aromatic backbone significantly influences the molecule's hyperpolarizability, a measure of its NLO activity. However, specific, detailed research findings and experimental data quantifying the structure-property relationships for enhanced NLO activity of this compound are not extensively available in publicly accessible literature. Studies on analogous compounds, such as Schiff bases containing nitrophenyl and phenol (B47542) moieties, have demonstrated that modifications to the molecular structure can tune the NLO properties.

Optoelectronic Device Research

The potential of this compound extends to the field of optoelectronics, where materials that can interact with light to produce an electrical signal (photoconductivity) or emit light upon electrical stimulation (electroluminescence) are highly valued.

Studies on Photoconductivity

Photoconductivity is the phenomenon where a material becomes more electrically conductive due to the absorption of electromagnetic radiation such as visible light. Materials exhibiting this property are essential components of photodetectors and other light-sensing devices. For a material like this compound, its donor-acceptor structure could theoretically facilitate the generation of charge carriers (electrons and holes) upon illumination, which is a prerequisite for photoconductivity.

Despite this theoretical potential, a thorough review of scientific literature reveals a lack of specific studies focused on the photoconductive properties of this compound. Consequently, there are no available detailed research findings or data tables summarizing its photoconductive performance, such as its charge carrier mobility, photosensitivity, or response time.

Exploration of Light-Emitting Characteristics

Organic light-emitting diodes (OLEDs) are a prominent application for materials that can emit light efficiently. The light-emitting characteristics of a compound are determined by its ability to undergo radiative decay from an excited electronic state, a process known as fluorescence or phosphorescence. The emission color and efficiency are intrinsically linked to the molecular structure.

While the conjugated nature of this compound might suggest the possibility of light emission, detailed explorations into its electroluminescent or photoluminescent properties have not been widely published. Research into the light-emitting characteristics of this specific compound is not prominent in the available scientific literature, and as such, there are no specific data on its emission spectrum, quantum yield, or suitability for use in light-emitting devices.

Supramolecular Chemistry and Crystal Engineering

Analysis of Non-Covalent Interactions

Non-covalent interactions are the primary driving forces behind the self-assembly of molecules into ordered crystalline structures. These interactions, though weaker than covalent bonds, are highly directional and specific, governing the final architecture and properties of the material.

Hydrogen bonds are the strongest and most directional of the non-covalent interactions and are expected to play a dominant role in the crystal packing of 2-(4-Nitrophenylamino)phenol. The molecule contains two key hydrogen bond donor groups: the phenolic hydroxyl (-OH) group and the secondary amine (-NH-) group. The primary acceptor site is the nitro (-NO₂) group.

Intramolecular Hydrogen Bonds: An intramolecular O-H···N hydrogen bond can form between the phenolic hydroxyl group and the imine nitrogen in related Schiff base structures, leading to the formation of a stable six-membered ring known as an S(6) motif.

Intermolecular Hydrogen Bonds: In the absence of intramolecular bonds, these groups participate in extensive intermolecular networks. Studies on the closely related compound, 4′-methyl-2,4-dinitrodiphenylamine, reveal a robust supramolecular synthon where molecules form dimers. mdpi.com This dimer is held together by a combination of a weak N-H···O hydrogen bond between the amine donor and a nitro group oxygen acceptor, and an additional O···O interaction. mdpi.com It is highly probable that this compound would exhibit similar N-H···O hydrogen bonding. Furthermore, the potent phenolic -OH group would likely form strong O-H···O bonds with the nitro group of an adjacent molecule, creating chains or more complex networks.

| Interaction Type | Donor | Acceptor | Typical Motif |

| Intermolecular H-Bond | Amine (N-H) | Nitro (O=N) | Dimer or Chain |

| Intermolecular H-Bond | Phenol (B47542) (O-H) | Nitro (O=N) | Chain or Sheet |

| Intramolecular H-Bond | Phenol (O-H) | Amine (N) | S(6) ring (in tautomers) |

Beyond strong hydrogen bonds and π-stacking, a variety of weaker interactions contribute to the cohesion of the crystal lattice. In the crystal structure of 4′-methyl-2,4-dinitrodiphenylamine, C-H···O interactions are crucial for stabilizing the primary hydrogen-bonded dimer synthon. mdpi.com These interactions involve aromatic C-H groups acting as weak donors and the oxygen atoms of the nitro group acting as acceptors. Dispersion forces, though non-directional, are also collectively significant in ensuring efficient space-filling.

Crystal Packing Architectures and Polymorphism

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in flexible molecules with multiple hydrogen bonding sites. mdpi.com This is particularly relevant for diphenylamine (B1679370) derivatives due to the rotational freedom around the C-N bonds.

Computational Tools for Supramolecular Analysis (Hirshfeld Surface Analysis, Energy Frameworks)

Computational chemistry provides powerful tools for visualizing and quantifying the non-covalent interactions that govern crystal packing.

Energy Frameworks: This computational approach calculates the interaction energies between a central molecule and its neighbors, visualizing them as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction. This method allows for a clear visual distinction between the dominant forces in the crystal, such as strong hydrogen-bonding networks versus weaker stacking or dispersion-dominated arrangements.

| Computational Tool | Function | Key Output |

| Hirshfeld Surface | Visualizes intermolecular contacts | dnorm surface maps, 2D fingerprint plots |

| Energy Frameworks | Calculates and visualizes interaction energies | 3D diagrams showing strength of packing forces |

Principles of Molecular Self-Assembly

Molecular self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For this compound, the process is guided by molecular recognition events encoded by its functional groups.

The key principle is the formation of reliable supramolecular synthons . A synthon is a structural unit within a crystal that is formed by specific and recurring intermolecular interactions. researchgate.net As seen in related dinitrodiphenylamine structures, the N-H···O hydrogen-bonded dimer is a robust supramolecular synthon. mdpi.com This dimer acts as the primary building block. The self-assembly process can be envisioned as a hierarchical sequence:

Molecular Recognition: Individual molecules recognize each other via their most potent interaction sites, leading to the formation of the most stable supramolecular synthon (e.g., a hydrogen-bonded dimer).

Propagation: These synthons then assemble into higher-order structures, such as chains or layers, through weaker interactions like π-stacking or C-H···O bonds.

Final Packing: The layers or chains pack efficiently to form the final three-dimensional crystal lattice, maximizing density and satisfying all favorable intermolecular contacts.

The predictability of these synthons is a cornerstone of crystal engineering, allowing for the rational design of materials with desired structural motifs.

Conclusion and Future Research Directions

Synthesis of Key Academic Findings on 2-(4-Nitrophenylamino)phenol

Direct and extensive academic literature on this compound is not abundant. However, key findings can be synthesized by examining research on its constituent chemical classes.

Synthesis and Structural Analogs: The synthesis of nitrophenol derivatives is a well-established field, often involving the direct nitration of phenolic compounds or multi-step pathways for selective isomer production. paspk.orggoogle.com Similarly, substituted diphenylamines are recognized for their roles as antioxidants and intermediates. researchgate.net The core structure of this compound combines the electron-withdrawing nitro group with the electron-donating hydroxyl and amino groups, suggesting complex electronic properties and reactivity. Research on related structures, such as 2-amino-4-nitrophenol, provides foundational characterization data that can serve as a reference.

Reactivity and Potential Applications: The nitro group in nitrophenols is known to be reducible to an amino group, a transformation widely used in industrial synthesis. For example, 4-nitrophenol (B140041) is a key precursor to 4-aminophenol, which is used in the manufacturing of analgesics. mdpi.com This suggests that this compound could serve as a precursor to 2-(4-aminophenylamino)phenol, a tri-functional molecule with potential applications in polymer science and materials chemistry. Furthermore, the general class of nitro compounds has been investigated for a wide range of biological activities, including antimicrobial effects. nih.gov

Environmental Context: Nitrophenols are classified as priority environmental pollutants due to their widespread use in the synthesis of dyes, pesticides, and pharmaceuticals, and their potential toxicity. nih.govmdpi.com Consequently, significant research has been dedicated to their detection, analysis, and remediation from environmental samples. nih.gov While data specific to this compound is scarce, its structural similarity to other nitrophenols places it within this group of compounds requiring environmental consideration.

Identification of Emerging Trends and Unaddressed Challenges in the Field

The study of functional organic molecules like this compound is influenced by broader trends in chemistry and environmental science.

Emerging Trends:

Catalysis: A significant trend in the chemistry of nitroaromatics is the development of advanced catalysts, particularly nanoparticles, for the efficient and selective reduction of nitro groups. mdpi.commdpi.com This is driven by the need for greener and more economical synthetic routes to amino derivatives.

Bioactive Molecules: There is ongoing interest in synthesizing novel heterocyclic compounds derived from functionalized precursors for medicinal applications. Nitroanilines and aminophenols are common starting materials in the synthesis of molecules with potential biological activity. nih.gov

Advanced Materials: Substituted diphenylamines and triphenylamines are being explored for their electrochemical properties and potential use in optoelectronic devices. researchgate.net The unique substitution pattern of this compound could offer interesting properties in this domain.

Sustainable Chemistry: A move towards more sustainable and economical synthesis methods for nitrophenols is evident, focusing on minimizing the use of harsh catalysts and controlling reaction parameters like temperature and reactant concentration. paspk.org

Unaddressed Challenges:

Lack of Fundamental Data: The most significant challenge is the absence of a comprehensive dataset for this compound. Its fundamental physicochemical properties, such as solubility, pKa, melting point, and detailed spectroscopic characterization (NMR, IR, UV-Vis), are not readily available in the literature. atlantis-press.com

Unexplored Reactivity: While its reactivity can be inferred, specific studies on its chemical transformations, such as the selective reduction of the nitro group, oxidation of the phenol (B47542), or derivatization of the secondary amine, have not been reported.

Unknown Biological and Toxicological Profile: The biological activity and toxicological profile of this compound remain uninvestigated. This is a critical knowledge gap, especially given the known toxicity of related nitrophenolic compounds. mdpi.com

Limited Application-Oriented Research: There is a distinct lack of research exploring the potential applications of this specific molecule as a dye, a chemical sensor, a polymer precursor, a pharmaceutical intermediate, or a ligand for coordination chemistry.

Proposed Avenues for Advanced Scholarly Investigation

The current gaps in knowledge present numerous opportunities for future research. A systematic investigation of this compound would provide valuable data for both fundamental and applied chemistry.

Fundamental Characterization:

Optimized Synthesis and Purification: Development of a high-yield, scalable, and sustainable synthetic protocol for this compound, followed by thorough purification and complete characterization using modern analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR, and single-crystal X-ray diffraction).

Physicochemical Profiling: Systematic measurement of key physical and chemical properties, including solubility in various solvents, pKa values of the phenolic and amino protons, octanol-water partition coefficient (logP), and electrochemical redox potentials.

Exploration of Chemical Reactivity and Applications:

Derivative Synthesis: Use this compound as a scaffold to synthesize a library of new compounds. This could involve the catalytic reduction of the nitro group, acylation or alkylation of the amine and phenol groups, and electrophilic substitution on the aromatic rings.

Coordination Chemistry: Investigate its potential as a chelating ligand for various transition metals. The resulting metal complexes could be studied for their catalytic, magnetic, or biological properties.

Polymer Science: Explore its use as a monomer or cross-linking agent in the synthesis of novel polymers, such as polyamides, polyesters, or polyurethanes, which may possess unique thermal or electronic properties.

Dye and Sensor Technology: The chromophoric nature of the nitrophenyl group suggests potential application as a dye or an intermediate in dye synthesis. Furthermore, its functional groups could enable its use as a colorimetric chemosensor for detecting specific metal ions or anions.

Environmental and Biological Studies:

Toxicology and Biodegradation: Conduct studies to assess its cytotoxicity and environmental persistence. Investigating its biodegradability by common microorganisms is crucial, given the environmental concerns associated with nitrophenols. taylorfrancis.com

Biological Screening: Screen the parent compound and its derivatives for potential biological activities, such as antimicrobial, antioxidant, or anti-inflammatory properties, building upon the known bioactivity of many nitroaromatic and phenolic compounds. nih.gov

The following table summarizes the proposed avenues for future investigation:

| Research Area | Specific Focus | Potential Impact |

| Fundamental Chemistry | Optimized Synthesis & Full Characterization | Provides foundational data for all future research. |

| Physicochemical Property Measurement (pKa, logP, Redox) | Enables prediction of behavior in chemical and biological systems. | |

| Applied Chemistry | Synthesis of Novel Derivatives (e.g., amino, acylated) | Expands chemical space and creates new molecules for testing. |

| Metal Complex Synthesis and Characterization | Potential for new catalysts or materials with unique properties. | |

| Polymer Synthesis and Characterization | Development of new materials with tailored properties. | |

| Dye Synthesis and Application as a Chemosensor | Creation of new colorants or analytical tools. | |

| Biological & Environmental | Ecotoxicity and Biodegradation Studies | Assesses environmental impact and informs remediation strategies. |

| Screening for Biological Activity (e.g., antimicrobial) | Potential discovery of new therapeutic lead compounds. |

By addressing these research questions, the scientific community can fully elucidate the chemical nature and potential utility of this compound, moving it from a chemical curiosity to a well-characterized and potentially valuable compound.

常见问题

Q. Basic Research

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential dust/aerosol formation.

- First aid : For inhalation, move to fresh air; for ingestion, seek medical attention immediately. Safety data for analogous nitro compounds (e.g., 2-nitrodiphenylamine) highlight the need for rigorous exposure monitoring .

What biological activities have been explored for derivatives of this compound?

Advanced Research

Thiazoloquinoline derivatives exhibit antioxidant activity (IC ~15 µM in DPPH assays) and antimicrobial potential against Gram-positive bacteria. Structure-activity relationships (SAR) indicate that the nitro group enhances redox activity by stabilizing radical intermediates .

How do intermolecular interactions influence the solid-state packing of this compound derivatives?

Advanced Research

X-ray studies on similar compounds reveal layered hydrogen-bonded networks via O–H⋯N and C–H⋯O interactions. These layers align parallel to crystallographic planes (e.g., ab-plane), with van der Waals forces contributing to stability. Such packing can affect solubility and melting points .

What strategies optimize regioselectivity in reactions involving this compound?

Q. Advanced Research

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nitro-group participation in electrophilic substitutions.

- Catalyst design : Transition metals (e.g., Mo, Cu) direct regioselectivity by coordinating to the amino group .

- Temperature control : Lower temperatures (~25°C) reduce side reactions in sensitive nitro-containing systems .

How can UV-Vis spectroscopy be utilized to study this compound in solution?

Q. Basic Research

- λ determination : Nitroaromatic transitions typically absorb at ~400 nm (π→π*).

- Concentration calibration : Prepare standard solutions in methanol (0.1–10 µg/mL) and validate with certified reference materials (e.g., 4-nitrophenol CRM) .

What are the structure-property relationships governing the thermal stability of this compound?

Advanced Research

Thermogravimetric analysis (TGA) of related compounds shows decomposition onset at ~200°C, attributed to nitro-group cleavage. Computational studies (e.g., NPA charges) correlate thermal stability with electron density distribution at the nitro moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。